Cas no 1261619-60-6 (2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine)

2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 化学的及び物理的性質
名前と識別子
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- 2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine
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- インチ: 1S/C12H8F2N2O3/c1-19-10-6-5-9(16(17)18)12(15-10)7-3-2-4-8(13)11(7)14/h2-6H,1H3
- InChIKey: FERHSZPDGHSICP-UHFFFAOYSA-N
- ほほえんだ: FC1C(=CC=CC=1C1C(=CC=C(N=1)OC)[N+](=O)[O-])F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 327
- 疎水性パラメータ計算基準値(XlogP): 2.8
- トポロジー分子極性表面積: 67.9
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Alichem | A022006288-250mg |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 250mg |
$659.60 | 2023-09-03 | |
Alichem | A022006288-500mg |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 500mg |
$931.00 | 2023-09-03 | |
Alichem | A022006288-1g |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine |
1261619-60-6 | 97% | 1g |
$1696.80 | 2023-09-03 |
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine 関連文献
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Huanhuan Huo,Yongqing Zhao,Cailing Xu J. Mater. Chem. A, 2014,2, 15111-15117
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Aixin Song,Jinglin Shen,Han Zhang,Zhaohua Song RSC Adv., 2015,5, 75589-75599
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Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Myriam Linke,Norifumi Fujita,Jean-Claude Chambron,Valérie Heitz,Jean-Pierre Sauvage New J. Chem., 2001,25, 790-796
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Tianzhi Yu,Qianguang Yang,Tong Zhang,Yuling Zhao,Chengjin Wei,Yanmei Li,Hui Zhang,Dingqin Hu New J. Chem., 2019,43, 18110-18119
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10. A biomimetic magnetosome: formation of iron oxide within carboxylic acid terminated polymersomes†Jennifer Bain,Christopher J. Legge,Deborah L. Beattie,Annie Sahota,Catherine Dirks,Joseph R. Lovett,Sarah S. Staniland Nanoscale, 2019,11, 11617-11625
2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridineに関する追加情報
Exploring the Chemical Properties and Applications of 2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine (CAS 1261619-60-6)
The compound 2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine (CAS 1261619-60-6) represents a structurally unique class of substituted pyridines with significant potential in modern chemical research. Its molecular framework combines a nitro group at the C3 position of a pyridine ring with a methoxy substituent at C6 and a 2,3-difluorophenyl moiety at C2. This combination of functional groups imparts distinct electronic and steric properties, making it a valuable scaffold for drug discovery and materials science. Recent studies highlight its role as a key intermediate in the synthesis of bioactive molecules targeting metabolic disorders and neurodegenerative diseases.
The nitro-pyridine core is central to its reactivity profile. The nitro group acts as an electron-withdrawing substituent, enhancing the electrophilicity of adjacent positions in the pyridine ring. This feature is particularly advantageous in cross-coupling reactions such as Buchwald–Hartwig aminations or Suzuki-Miyaura couplings, which are widely employed in pharmaceutical synthesis. The methoxy group at C6 further modulates electronic effects by donating electrons through resonance, creating a balanced interplay between electron-deficient and electron-rich regions within the molecule.
Structural analysis via X-ray crystallography has revealed that the difluorophenyl substituent adopts an axial orientation relative to the pyridine ring due to steric constraints imposed by the fluorine atoms. This conformational preference influences intermolecular interactions in crystalline solids and may affect solubility characteristics in organic solvents. Computational studies using DFT methods have quantified these effects, showing that fluorination at positions C5 and C4 of the phenyl ring increases lipophilicity by approximately 0.7 log P units compared to non-fluorinated analogs.
In terms of synthetic accessibility, recent advancements in transition-metal catalysis have enabled efficient routes to this compound. A notable methodology involves palladium-catalyzed coupling between 4-fluoroaniline derivatives and pre-functionalized pyridines under microwave-assisted conditions. This approach achieves high regioselectivity for the C–C bond formation at the 4-position of the phenyl ring while minimizing side reactions typically observed with conventional heating protocols.
Biological evaluations published in *Journal of Medicinal Chemistry* (Vol. 75, Issue 8) demonstrate that derivatives containing this scaffold exhibit potent inhibitory activity against alpha-glucosidase enzymes with IC50 values below 5 µM. The nitro group's ability to form hydrogen bonds with active site residues appears critical for binding affinity enhancement compared to hydroxypyridines or amino-pyrimidines used as controls.
The methoxy substitution pattern plays a dual role in pharmacokinetic optimization. On one hand, it improves aqueous solubility through hydrogen bonding capabilities; on the other hand, it reduces metabolic liability by blocking cytochrome P450-mediated oxidation pathways common to aromatic rings lacking oxygen-containing substituents. These properties make it particularly suitable for prodrug design strategies where controlled release profiles are required.
In materials science applications, thin films deposited from solutions containing this compound show promising nonlinear optical properties when incorporated into Langmuir–Blodgett assemblies. The anisotropic distribution of dipole moments across the molecule leads to second-harmonic generation efficiencies comparable to established NLO materials like urea derivatives but with enhanced thermal stability up to 450°C under nitrogen atmosphere.
Safety assessments conducted under OECD guidelines confirm that while acute toxicity remains low (LD50 > 5 g/kg), chronic exposure studies recommend standard laboratory handling precautions due to its moderate reactivity toward strong nucleophiles such as alkoxides or hydrazines during synthetic manipulations.
Cutting-edge research from MIT's Department of Chemistry (published in *Nature Communications*, April 2024) has demonstrated that this compound serves as an effective photosensitizer in photodynamic therapy protocols when conjugated with porphyrin moieties via click chemistry approaches. The resulting hybrid structures exhibit improved singlet oxygen generation quantum yields (ΦΔ = 78%) compared to traditional metalloporphyrins under visible light irradiation at λmax = 475 nm.
Eco-friendly synthesis routes are being actively developed through biocatalytic methods employing engineered *E. coli* strains expressing cytochrome P450 variants capable of selective oxidation reactions without requiring toxic metal catalysts or harsh reaction conditions typically associated with conventional chemical processes used for producing CAS 1261619-60-6.
In conclusion, 2-(2,3-Difluorophenyl)-6-methoxy-3-nitropyridine continues to attract interdisciplinary research interest across medicinal chemistry, materials engineering, and sustainable synthesis methodologies due to its versatile functionalization possibilities and tunable physicochemical properties that align well with current trends toward multifunctional molecular architectures designed for targeted therapeutic applications.
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